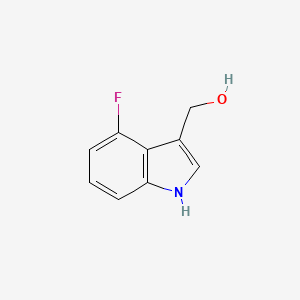

(4-Fluoro-1H-indol-3-YL)methanol

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(4-fluoro-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJTVZBCNRZWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 1h Indol 3 Yl Methanol and Analogues

Strategies for the Construction of the 4-Fluoro-1H-indole Core

The regioselective synthesis of the 4-fluoro-1H-indole nucleus is a critical first step in the preparation of (4-Fluoro-1H-indol-3-YL)methanol. Several strategies have been employed, ranging from the adaptation of classical indole (B1671886) syntheses to modern palladium-catalyzed cross-coupling reactions.

Modifications of Established Indole Syntheses for Fluorinated Analogues

Established indole syntheses, such as the Fischer and Larock methods, have been adapted for the preparation of fluorinated indole derivatives.

The Fischer indole synthesis , a venerable method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 4-fluoroindoles, a (3-fluorophenyl)hydrazine derivative is typically employed as the starting material. The choice of acid catalyst and reaction conditions is crucial to manage the electronic effects of the fluorine substituent and to control the regioselectivity of the cyclization. While effective, the availability of the requisite substituted phenylhydrazines can be a limitation. rsc.org A modern variation of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative entry to the necessary N-arylhydrazone precursors. wikipedia.org

The Larock indole synthesis provides a powerful and versatile route to substituted indoles via a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This method has been successfully applied to the synthesis of a variety of substituted indoles and can be adapted for the preparation of 4-fluoroindoles by using 2-iodo-3-fluoroaniline as the starting material. The regioselectivity of the alkyne insertion is a key consideration in this synthesis. ub.edu Modifications to the Larock protocol have been developed to accommodate less reactive ortho-chloro- and ortho-bromoanilines, which are often more readily available than their iodo counterparts. wikipedia.org

| Indole Synthesis | Key Reactants | Catalyst | General Features |

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | Well-established, versatile, requires substituted hydrazine precursor. wikipedia.org |

| Larock Indole Synthesis | ortho-Haloaniline, Disubstituted Alkyne | Palladium(II) complex | High regioselectivity, broad substrate scope, tolerant of various functional groups. wikipedia.orgub.edu |

Regioselective Introduction of Fluorine onto Indole Precursors

Direct and regioselective fluorination of pre-formed indole rings or their precursors presents an alternative and often more atom-economical approach.

A notable development in this area is the palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position. This method utilizes a removable directing group at the C3 position to achieve exclusive C4-functionalization. rsc.org The reaction employs a highly active (1H, 1H-perfluoroalkyl)mesityliodonium triflate as the fluoroalkylating agent in the presence of a Pd(OAc)₂ catalyst. While this method introduces a fluoroalkyl group rather than a single fluorine atom, it demonstrates the feasibility of directing functionalization to the otherwise less reactive C4 position of the indole nucleus. rsc.orgnih.gov

Electrophilic fluorination of indole derivatives can also be achieved using reagents like Selectfluor, although controlling the regioselectivity can be challenging due to the high reactivity of the indole ring at the C3 and C2 positions. Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can be further manipulated to yield monofluoroindole derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Fluoroindole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively utilized for the construction of functionalized indoles. researchgate.net As mentioned previously, the Larock indole synthesis is a prime example of a palladium-catalyzed heteroannulation. wikipedia.org

Beyond the Larock reaction, other palladium-catalyzed cross-coupling strategies can be envisioned for the synthesis of the 4-fluoroindole (B1304775) core. For instance, a Suzuki-Miyaura or Stille coupling of a suitably functionalized and fluorinated benzene (B151609) derivative could be employed to construct a precursor that can then be cyclized to form the indole ring. The choice of coupling partners and reaction conditions is critical to ensure high yields and avoid unwanted side reactions. The development of active Pd(0)/PR₃ species has enabled the cross-coupling of perfluoroarenes, showcasing the potential of these methods for constructing highly fluorinated aromatic systems. mdpi.com

One-Pot Reaction Sequences for Substituted Fluoroindoles

The development of one-pot reaction sequences, where multiple synthetic transformations are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. While a specific one-pot synthesis for this compound has not been extensively reported, the principles of one-pot synthesis can be applied to the construction of substituted fluoroindoles.

For example, a sequential process could involve the in-situ formation of a 4-fluoroindole precursor followed by a cyclization reaction. A cascade approach to 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines has been developed, which involves a silver-catalyzed intramolecular aminofluorination of an alkyne, demonstrating the feasibility of one-pot fluorination and cyclization sequences. nih.gov

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of enantiomerically enriched this compound derivatives is of significant interest due to the often stereospecific nature of biological interactions. This can be achieved through the asymmetric reduction of a prochiral precursor, such as 4-fluoro-1H-indole-3-carbaldehyde.

Catalytic asymmetric reduction of ketones and aldehydes is a well-established field, and several methods can be applied to the synthesis of chiral indol-3-ylmethanols. The use of chiral catalysts, such as those derived from transition metals or organocatalysts, can facilitate the enantioselective transfer of a hydride to the carbonyl group.

Chiral Brønsted acids have been shown to catalyze the transfer hydrogenation of indole derivatives with high enantioselectivities, using a Hantzsch dihydropyridine as the hydrogen source. organic-chemistry.org This metal-free approach offers a mild and efficient route to optically active indolines and could be adapted for the reduction of the exocyclic aldehyde of 4-fluoro-1H-indole-3-carbaldehyde.

Organocatalysis, particularly iminium catalysis using chiral amines, has been successfully employed for the enantioselective alkylation of indoles. princeton.edu While this is not a direct reduction, it highlights the potential of chiral organocatalysts to control stereochemistry at the C3 position of the indole ring. A related strategy could involve the enantioselective reduction of the iminium ion formed between 4-fluoro-1H-indole-3-carbaldehyde and a chiral amine.

| Asymmetric Reduction Strategy | Catalyst Type | Key Features |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Metal-free, mild conditions, high enantioselectivities for indole derivatives. organic-chemistry.org |

| Organocatalysis (Iminium) | Chiral Amines (e.g., prolinol derivatives) | Activation of the substrate via iminium ion formation, enabling stereocontrolled transformations. princeton.edu |

Methodologies for Hydroxymethyl Group Installation at Indole C3 Position

The introduction of a hydroxymethyl group at the C3 position of the 4-fluoro-1H-indole core is the final key step in the synthesis of the target compound. The most common and reliable method for this transformation involves a two-step sequence: formylation of the C3 position followed by reduction of the resulting aldehyde.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgnih.govnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.org The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring to form an iminium salt, which is subsequently hydrolyzed during workup to yield the corresponding aldehyde. The synthesis of 4-fluoro-1H-indole-3-carbaldehyde via this method provides a key intermediate for the preparation of this compound.

Once the 4-fluoro-1H-indole-3-carbaldehyde is obtained, the final step is the reduction of the aldehyde to the primary alcohol. This can be readily achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions will depend on the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and is generally more chemoselective for aldehydes and ketones over esters and other reducible functional groups.

| Reaction | Reagents | Intermediate/Product | Key Features |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 4-Fluoro-1H-indole-3-carbaldehyde | Reliable method for C3-formylation of indoles. wikipedia.orgnih.gov |

| Aldehyde Reduction | NaBH₄ or LiAlH₄ | This compound | Standard and efficient reduction of the aldehyde to the alcohol. |

Reduction of Indole-3-Carboxylic Acid Derivatives

A common and reliable method for the preparation of this compound involves the reduction of corresponding indole-3-carboxylic acid derivatives, such as esters or the carboxylic acid itself. This approach benefits from the relative accessibility of indole-3-carboxylic acids through various synthetic routes, including the Fischer indole synthesis.

The reduction of carboxylic acids and their esters to primary alcohols can be effectively achieved using powerful reducing agents. masterorganicchemistry.comquora.com Lithium aluminum hydride (LiAlH₄) is a potent reagent for this transformation, capable of reducing both carboxylic acids and esters efficiently. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the desired alcohol. libretexts.org It is important to note that LiAlH₄ is a strong reducing agent and will also reduce other functional groups like aldehydes and ketones. masterorganicchemistry.com

Sodium borohydride (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids or esters under standard conditions. masterorganicchemistry.comlibretexts.org However, it is effective for the reduction of indole-3-carbaldehydes to the corresponding methanols. youtube.commasterorganicchemistry.com Therefore, a two-step process involving the initial conversion of the carboxylic acid to an aldehyde, followed by reduction with NaBH₄, can also be employed.

Below is a representative table of reducing agents and their typical applications in the synthesis of indolylmethanols.

| Reducing Agent | Substrate | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Indole-3-carboxylic acid / ester | Indole-3-methanol | Anhydrous THF or Et₂O, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | Indole-3-carbaldehyde | Indole-3-methanol | Methanol (B129727) or Ethanol, room temperature |

Direct Electrophilic Functionalization at Indole C3

The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic substitution. rsc.org This reactivity can be exploited to directly introduce a hydroxymethyl group onto the 4-fluoroindole core.

One plausible, albeit indirect, route involves a two-step sequence starting with the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring, yielding 4-fluoro-1H-indole-3-carbaldehyde. nih.govresearchgate.netijpcbs.com The resulting aldehyde can then be readily reduced to this compound using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. youtube.commasterorganicchemistry.com A catalytic version of the Vilsmeier-Haack reaction has also been developed, offering a more atom-economical approach. orgsyn.orgorgsyn.org

Direct hydroxymethylation of indoles using formaldehyde is another potential pathway, although it can be complicated by side reactions such as the formation of bis(indolyl)methanes. The reaction is typically acid-catalyzed.

The following table summarizes key aspects of these electrophilic functionalization methods.

| Reaction | Reagents | Intermediate/Product | Key Features |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Fluoro-1H-indole-3-carbaldehyde | Reliable method for C3-formylation of indoles. |

| Reduction of Aldehyde | NaBH₄, Methanol | This compound | Mild and selective reduction of the aldehyde. |

| Direct Hydroxymethylation | Formaldehyde, Acid catalyst | This compound | Prone to formation of dimeric byproducts. |

Friedel-Crafts Type Hydroxyalkylation Reactions for Indolylmethanols

Friedel-Crafts reactions represent a powerful tool for the formation of carbon-carbon bonds on aromatic rings. In the context of synthesizing indolylmethanols, hydroxyalkylation reactions involving the reaction of the indole nucleus with an aldehyde, such as formaldehyde or its equivalents, are particularly relevant. These reactions are typically catalyzed by Lewis or Brønsted acids. rsc.org

The acid catalyst activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the electron-rich C3 position of the indole. The choice of catalyst is crucial to achieve good yields and minimize side reactions. A variety of catalysts, including both metal-based Lewis acids and organocatalysts, have been employed for the Friedel-Crafts alkylation of indoles. metu.edu.tr

Organocatalytic approaches have gained significant attention as they offer a milder and often more selective alternative to traditional metal-based catalysts. Chiral organocatalysts can also be used to achieve enantioselective synthesis of substituted indolylmethanols. nih.govmdpi.com

The table below provides examples of catalysts used in Friedel-Crafts hydroxyalkylation of indoles.

| Catalyst Type | Example Catalyst | Key Advantages |

| Lewis Acid | Lanthanum(III) triflate (La(OTf)₃) rsc.org | Efficient for promoting condensation reactions. |

| Organocatalyst | Chiral Phosphoric Acids, Squaramides metu.edu.trnih.gov | Mild reaction conditions, potential for enantioselectivity. |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. For the synthesis of this compound and its analogues, several green chemistry approaches have been explored.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for a variety of organic transformations, including the functionalization of indoles. rsc.orgresearchgate.netdntb.gov.ua Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. acs.org SO₃H-functionalized ionic liquids have been successfully employed as catalysts for the Fischer indole synthesis, a key step in the preparation of the indole scaffold. nih.govresearchgate.net Furthermore, ionic liquids can facilitate catalyst recovery and reuse, contributing to a more sustainable process. scispace.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. livescience.io Enzymes operate under mild reaction conditions, typically in aqueous media, and can catalyze reactions with high chemo-, regio-, and stereoselectivity. While the direct biocatalytic hydroxymethylation of 4-fluoroindole is not yet widely reported, the potential for developing enzymatic processes for the synthesis of indole derivatives is an active area of research.

The following table highlights some green chemistry approaches applicable to indole synthesis.

| Green Approach | Key Features | Potential Application |

| Ionic Liquids | Recyclable solvent/catalyst system, low volatility. rsc.orgacs.org | Fischer indole synthesis, C3-functionalization. |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. | Enantioselective synthesis of substituted indoles. |

| Microwave-assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Various steps in the synthesis of indole derivatives. |

Large-Scale Synthesis and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction safety, cost-effectiveness, and process robustness. For the synthesis of this compound, process optimization is crucial to ensure a viable and efficient manufacturing process.

Key considerations for large-scale synthesis include:

Starting Material Sourcing: The availability and cost of the starting materials, such as 4-fluoroindole or its precursors, are critical factors.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is necessary to maximize yield and minimize byproduct formation. The use of flow chemistry can offer advantages in terms of safety, scalability, and process control. researchgate.net

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or extraction, is essential to obtain the final product with the required purity.

Safety and Environmental Impact: A thorough assessment of the safety hazards associated with the reagents and reaction conditions, as well as the environmental impact of the process, is required.

While specific details on the industrial-scale production of this compound are not extensively published, general principles of process optimization for indole functionalization reactions would be applicable. This includes statistical design of experiments (DoE) to efficiently explore the reaction parameter space and identify optimal conditions.

Molecular Design and Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution at Indole (B1671886) C4 on Molecular Recognition and Bioactivity

The introduction of a fluorine atom into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. daneshyari.com In the context of the indole scaffold, fluorination at the C4 position has been shown to be a critical determinant of biological activity. This is due to fluorine's high electronegativity and its ability to form hydrogen bonds and other non-covalent interactions, which can significantly influence how the molecule is recognized by biological targets. nih.gov

The presence of fluorine at the C4 position of the indole ring can lead to a significant modulation of the compound's electronic properties. nih.gov This alteration of the electron density distribution within the indole ring system can impact the molecule's ability to engage in crucial binding interactions, such as pi-stacking and hydrogen bonding, with target proteins. nih.govnih.gov Studies on various fluorinated indole derivatives have demonstrated that the position of the fluorine atom is a key factor in determining the compound's biological profile, with C4 substitution often leading to unique and potent activities. nih.govresearchgate.net For instance, the change in fluorine position within a ligand can result in a dramatic change in potency, sometimes by as much as 1300-fold, underscoring the "game-changer" role of fluorine in rational drug design. nih.gov

Structural Modifications of the (4-Fluoro-1H-indol-3-YL)methanol Scaffold

The this compound scaffold serves as a versatile template for the development of new therapeutic agents. angenechemical.com Its structure allows for systematic modifications at several key positions, enabling a detailed exploration of the structure-activity relationships.

Substituent Effects at Indole Nitrogen (N1) and Other Ring Positions

Theoretical and experimental studies on related indole structures have shown that substituents on the indole ring can significantly impact their chemical reactivity and biological interactions. mdpi.comnih.gov For instance, the presence of electron-donating or electron-withdrawing groups on the indole ring can alter its reactivity in chemical transformations. researchgate.net In the context of biological activity, substituents at other positions of the indole ring can influence binding affinity and selectivity for specific targets.

| Modification | Position | Observed Effect | Reference |

| N-Alkylation | N1 | Increased lipophilicity | General Knowledge |

| N-Arylation | N1 | Increased lipophilicity and potential for pi-stacking interactions | General Knowledge |

| Electron-donating groups | Ring | Increased reactivity in electrophilic substitution | researchgate.net |

| Electron-withdrawing groups | Ring | Decreased reactivity in electrophilic substitution | researchgate.net |

Variational Studies on the Hydroxymethyl Moiety and its Derivatives

The hydroxymethyl group at the C3 position of the indole ring is a key functional handle that can be readily modified to explore its role in biological activity. angenechemical.com This group can participate in hydrogen bonding interactions with target proteins, and its derivatization allows for the introduction of a wide range of functionalities.

Variational studies have explored the replacement of the hydroxyl group with other functionalities, such as ethers, esters, and amines, to probe the importance of its hydrogen bonding capacity. Furthermore, the carbon of the hydroxymethyl group can be extended to form longer alkyl chains or incorporated into cyclic structures, altering the spatial orientation and conformational flexibility of the side chain. These modifications have been shown to have a significant impact on the biological activity of related indole derivatives. nih.govbeilstein-journals.org

| Derivative | Modification of Hydroxymethyl Moiety | Potential Impact | Reference |

| Ethers | Replacement of -OH with -OR | Altered hydrogen bonding capacity and lipophilicity | nih.govbeilstein-journals.org |

| Esters | Replacement of -OH with -OC(O)R | Prodrug potential, altered solubility | General Knowledge |

| Amines | Replacement of -OH with -NRR' | Introduction of basic center, altered hydrogen bonding | General Knowledge |

| Chain Extension | Lengthening of the methylene (B1212753) linker | Altered spatial orientation and flexibility | nih.govbeilstein-journals.org |

Derivatization at the Indole C2 Position and Impact on Binding Affinity

The C2 position of the indole ring offers another site for structural modification that can significantly influence the binding affinity and selectivity of this compound derivatives. The introduction of substituents at this position can introduce steric bulk, alter the electronic properties of the pyrrole (B145914) ring, and provide additional points of interaction with a biological target.

Studies on related indole compounds have demonstrated that even small substituents at the C2 position can have a profound effect on biological activity. mdpi.comnih.gov For example, the introduction of a methyl group at C2 can impact the hydrogenation ability of the indole ring. mdpi.comnih.gov In the context of drug design, C2-derivatization has been employed to optimize the potency and selectivity of various indole-based inhibitors.

Positional Isomerism of Fluorine and its Impact on Biological Profiles

The position of the fluorine substituent on the indole ring is a critical determinant of the biological activity of fluorinated indole derivatives. nih.gov While this article focuses on the C4-fluoro isomer, it is important to recognize that shifting the fluorine to other positions, such as C5, C6, or C7, can lead to dramatically different biological profiles.

Research has shown that fluorine positional isomers can exhibit significant differences in potency and selectivity for various biological targets. nih.gov This is attributed to the distinct electronic and steric environments created by the fluorine atom at different positions, which in turn influences the molecule's binding mode and interactions with the target. A systematic investigation of fluorine positional isomerism is therefore a crucial aspect of the SAR exploration of fluorinated indoles. For example, studies on aminergic G protein-coupled receptor ligands have shown that altering the fluorine position can lead to a 1300-fold change in potency. nih.gov

Conformational Analysis and Pharmacophore Generation for this compound Derivatives

Understanding the conformational preferences of this compound and its derivatives is essential for rational drug design. The relative orientation of the indole ring, the C4-fluoro substituent, and the C3-hydroxymethyl group can significantly impact the molecule's ability to fit into a binding pocket and interact with key residues.

Conformational analysis, often aided by computational modeling and experimental techniques like NMR spectroscopy, can identify the low-energy conformations that are likely to be biologically relevant. nih.govnih.govrsc.org This information is crucial for developing a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

A pharmacophore model for this compound derivatives would likely include:

A hydrogen bond donor/acceptor feature from the indole N-H.

A hydrogen bond acceptor feature from the C4-fluorine atom.

A hydrogen bond donor/acceptor feature from the C3-hydroxymethyl group.

The aromatic indole ring as a hydrophobic feature capable of pi-stacking interactions.

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of analogs of this compound is grounded in established medicinal chemistry principles, including structure-activity relationship (SAR) studies and bioisosteric replacement, to optimize potency against specific biological targets while minimizing off-target effects. cambridgemedchemconsulting.comsci-hub.senih.gov The indole scaffold serves as a versatile template in drug discovery, and modifications at various positions of the indole ring and the 3-methanol group can significantly influence biological activity. nih.govnih.gov

Influence of the Indole Core and Bioisosteric Replacements

The indole nucleus is a common feature in molecules designed to target a range of biological entities, from kinases to viral proteins. nih.govacs.org The strategic placement of a fluorine atom at the C-4 position of the indole ring, as in this compound, is a key design choice. Fluorine, as a bioisostere of hydrogen, offers several potential advantages. cambridgemedchemconsulting.comsci-hub.se Its high electronegativity can alter the pKa of the indole nitrogen, influencing hydrogen bonding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby enhancing the compound's metabolic stability and pharmacokinetic profile. cambridgemedchemconsulting.com

In the broader context of indole derivatives, bioisosteric replacement of the indole moiety itself with scaffolds like 7-azaindole (B17877) has been explored. This modification aims to develop compounds with altered or improved activity profiles, such as multi-targeted kinase inhibitors. nih.govresearchgate.net

Modifications of the 3-Methanol Group and N-Substituents

SAR studies on the parent compound, Indole-3-carbinol (B1674136) (I3C), and its analogs have provided critical insights into the role of the substituent at the 3-position. Research into I3C analogs as potential anticancer agents for glioblastoma has shown that modifications to the carbinol group are pivotal. openrepository.comnih.gov For instance, extending the 3-carbinol group to a hydroxyethyl (B10761427) group in one analog resulted in consistently lower activity across multiple cancer cell lines. openrepository.com

Conversely, studies targeting the HECT domain-containing E3 ubiquitin ligase NEDD4-1, which is overexpressed in many cancers, revealed that strategic substitutions on the I3C scaffold could dramatically increase potency. researchgate.net The introduction of a benzyl (B1604629) group at the N-1 position of I3C (1-benzyl-I3C) resulted in a significant improvement in inhibitory activity against NEDD4-1. Further substitution on the indole ring's benzene (B151609) portion with methyl groups led to even more potent compounds, suggesting that increasing the nucleophilicity of the ring enhances activity. researchgate.net These findings highlight a rational pathway for potency enhancement through targeted substitutions.

Detailed Research Findings from Analog Studies

The following data tables summarize key findings from SAR studies on related indole-3-carbinol derivatives, illustrating the principles of rational design.

Table 1: Anticancer Activity of Indole-3-Carbinol (I3C) Analogs in Glioblastoma Cells

| Compound | Modification from I3C | EC50 against IN1528 Glioblastoma Culture (μM) |

|---|---|---|

| Indole-3-carbinol (I3C) | Parent Compound | 14 |

| 2-Phenylindole-3-carbinol | Addition of Phenyl at C-2 | 17 |

| 1-(1H-indol-3-yl)ethan-1-ol | Extension of carbinol to hydroxyethyl | >50 |

| 1-(2-phenyl-1H-indol-3-yl)ethan-1-ol | C-2 Phenyl and hydroxyethyl extension | 4 |

Data sourced from a preliminary SAR study on indole-3-carbinol fragments. openrepository.com

The data indicates that while simple extension of the carbinol side chain is detrimental, combining it with a phenyl group at the C-2 position can lead to a significant increase in potency against specific cancer cell cultures. openrepository.com

Table 2: Inhibition of NEDD4-1 Ubiquitin Ligase by I3C Analogs

| Compound | Modification | IC50 against NEDD4-1 (μM) |

|---|---|---|

| Indole-3-carbinol (I3C) | Parent Compound | 284 |

| 1-benzyl-I3C | Benzyl group at N-1 | 12.3 |

| Compound 2242 | N-1 Benzyl + Methyl groups on indole ring | 2.71 |

| Compound 2243 | N-1 Benzyl + Methyl groups on indole ring | 7.59 |

Data from a study on I3C analogues as small molecule inhibitors of NEDD4-1. researchgate.net

This dataset clearly demonstrates a successful rational design strategy. The addition of a benzyl group at the N-1 position dramatically improves potency, and further substitution on the indole core provides additional enhancement. researchgate.net In silico binding simulations confirmed that these indolecarbinol compounds bind to the catalytic HECT domain of NEDD4-1. researchgate.net

These examples underscore the core principles for enhancing the potency and selectivity of compounds based on the this compound scaffold. The strategic application of fluorination for metabolic stability, coupled with targeted substitutions at the N-1, C-2, and C-3 positions based on SAR data, provides a clear roadmap for the development of novel and highly effective therapeutic agents.

Biological and Biochemical Research Perspectives of 4 Fluoro 1h Indol 3 Yl Methanol Analogues

Investigation of Molecular Target Engagement and Receptor Interactions

The specific structural features of (4-Fluoro-1H-indol-3-YL)methanol analogues, particularly the 4-fluoro substitution on the indole (B1671886) ring, play a crucial role in their interaction with various biological macromolecules. These interactions are fundamental to their potential therapeutic effects.

Protein Binding Mechanisms and Ligand-Receptor Complex Formation

The formation of a stable ligand-receptor complex is a prerequisite for a compound's biological activity. For analogues of this compound, the indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The fluorine atom at the 4-position, being highly electronegative, can alter the electron distribution of the indole ring, thereby modulating these interactions. It can also participate in hydrogen bonding and other electrostatic interactions, potentially leading to enhanced binding affinity and selectivity for a specific protein target.

Enzyme Inhibition Profiles

Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases. The 4-fluoroindole (B1304775) moiety serves as a valuable pharmacophore in the design of these inhibitors.

Kinases like GSK-3β and ROR1:

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases and mood disorders. nih.gov Several indole-based compounds have been developed as GSK-3β inhibitors. nih.govnih.gov Studies on maleimide-based GSK-3β inhibitors have demonstrated that substitution on the indole ring significantly impacts potency. For example, substituting a bromine atom with a fluorine atom at the 5-position of the indole ring in one series of compounds resulted in an approximately 4-fold increase in potency against GSK-3β. nih.gov This highlights the positive influence a fluorine substituent can have on inhibitory activity.

Table 1: Inhibition of GSK-3β by Maleimide-Based Indole Analogues Data sourced from a study on maleimide-based GSK-3β inhibitors. nih.gov

| Compound | Indole Substitution | IC50 (nM) for GSK-3β |

| 2 | 5-Bromo | 21 |

| 3 | 5-Fluoro | ~5.25 |

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is another kinase of interest, overexpressed in various cancers and playing a role in tumor cell survival. nih.govnih.gov While monoclonal antibodies and siRNA have been shown to target ROR1, leading to apoptosis of cancer cells, specific inhibitors based on the this compound scaffold have not been extensively reported in the reviewed literature. nih.gov

DNA gyrase:

DNA gyrase is a bacterial enzyme essential for DNA replication and a well-established target for antibiotics. nih.govnih.govmdpi.comyoutube.com Fluoroquinolones are a major class of antibiotics that inhibit DNA gyrase. nih.govyoutube.com While 4-fluoroindole itself is a reactant used in the synthesis of various biologically active molecules, specific studies detailing the direct inhibition of DNA gyrase by analogues of this compound are not prominent in the current body of research.

sPLA2:

Secreted phospholipases A2 (sPLA2) are enzymes involved in inflammation and have been considered as therapeutic targets. nih.govscbt.commdpi.comnih.govresearcher.life Indole derivatives have been developed as sPLA2 inhibitors. For example, LY311727 is an indole-based inhibitor of PLA2G2A. mdpi.com However, specific research focusing on 4-fluoro substituted indole methanols as sPLA2 inhibitors is not widely available.

Reverse Transcriptase:

HIV-1 reverse transcriptase is a critical enzyme for the replication of the human immunodeficiency virus. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. nih.gov Research has shown that nucleoside analogues with a fluorine substitution can be potent inhibitors of this enzyme. For example, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) demonstrated exceptionally high potency against HIV-1. nih.gov This suggests that the incorporation of a fluoro-substituent, as seen in the this compound scaffold, is a viable strategy in the design of antiviral agents targeting reverse transcriptase.

G-Protein Coupled Receptor (GPCR) Modulatory Activities

CB1 receptor:

The cannabinoid type 1 (CB1) receptor is a GPCR primarily expressed in the central nervous system and is the main target of the psychoactive components of cannabis. nih.govmdpi.comresearchgate.net The indole core is a common feature in synthetic cannabinoids. Studies on the structure-activity relationship of synthetic cannabinoids have shown that substitutions on the indole ring can significantly affect CB1 receptor binding affinity. For instance, chlorination at the 4-position of the indole core in analogues of the synthetic cannabinoid MDMB-CHMICA was found to reduce binding affinity for the human CB1 receptor. mdpi.comresearchgate.net This suggests that substitutions at this position, including with a fluorine atom, are likely to modulate the interaction with the CB1 receptor, a principle that can be exploited in the design of novel modulators. mdpi.comiu.edunih.gov

RXFP3/4:

The relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4) are GPCRs involved in stress, anxiety, and motivated behaviors. nih.govnih.gov While small molecules have been developed to target these receptors, and some contain indole-like cores, specific studies on the modulatory activities of this compound analogues on RXFP3/4 are not yet prevalent in the scientific literature. nih.govnih.gov

Elucidation of Cellular Pathway Modulation

Beyond direct target engagement, it is crucial to understand how these compounds affect the complex network of cellular signaling pathways.

Influence on Signal Transduction Cascades (e.g., AKT/mTOR, NF-κB pathways)

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical regulators of cell growth, proliferation, survival, and inflammation, and their dysregulation is a hallmark of cancer. nih.govnih.govnih.gov Indole compounds, such as indole-3-carbinol (B1674136) and its derivatives, are known to modulate these pathways. nih.govnih.gov

A novel derivative of indole-3-carbinol, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9), has been shown to be a potent inhibitor of the Akt-NF-κB signaling network. nih.gov This compound demonstrated significant antitumor activity in models of hepatocellular carcinoma by interfering with the interplay between Akt and NF-κB mediated signaling. This led to changes in the functional status of various downstream effectors involved in cell cycle progression and apoptosis. nih.gov Given the structural similarity, it is plausible that analogues of this compound could exert similar effects on these crucial signaling cascades.

Impact on Gene Expression and Transcriptional Regulation

The modulation of signal transduction pathways ultimately culminates in changes in gene expression. The NF-κB pathway, for example, is a critical transcription factor that, when activated, moves to the nucleus and promotes the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov By inhibiting the Akt-NF-κB pathway, compounds like OSU-A9 can effectively alter the transcriptional landscape of cancer cells. nih.gov

While the broader class of indole compounds has been shown to impact gene expression, detailed studies specifically delineating the global gene expression changes induced by this compound analogues are an area for future research. Such studies would provide a more comprehensive understanding of their cellular effects and potential therapeutic applications.

Interference with Cellular Processes such as Microtubule Dynamics and Cell Cycle Progression

The disruption of microtubule dynamics is a key strategy in the development of anticancer agents. Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division. When the dynamic instability of microtubules is halted, the mitotic spindle is disrupted, which leads to cell cycle arrest and ultimately cell death. nih.gov Agents that interfere with this process are broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. nih.gov

Research into indole derivatives has revealed their potential as potent microtubule-targeting compounds. A series of novel indololatonduine derivatives, which are structurally related to indole-based natural products, have been synthesized and evaluated for their biological activity. nih.gov In vitro studies demonstrated that these novel compounds exhibit excellent microtubule-destabilizing activities. nih.gov Their potency was found to be even greater than that of colchicine (B1669291), a well-known microtubule-destabilizing agent. nih.gov The mechanism of action involves shifting the equilibrium away from tubulin polymerization, leading to the disassembly of microtubules. This disruption of microtubule dynamics forces cancer cells into mitotic arrest. nih.gov

| Compound Type | Mechanism of Action | Observed Effect | Potency Comparison |

|---|---|---|---|

| Novel Indololatonduine Derivatives | Microtubule-destabilizing | Disruption of mitotic spindle, leading to cell cycle arrest. | More potent than colchicine in in vitro tubulin polymerization assays. nih.gov |

Preclinical Biochemical Characterization of this compound Derivatives

In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Liver Microsomal Stability)

The preclinical assessment of a drug candidate's metabolic stability is a critical step in development. In vitro assays using liver microsomes or hepatocytes are commonly employed to predict how a compound will be metabolized in the body. Fluorine is often incorporated into drug candidates to enhance metabolic stability by blocking metabolically labile positions. nih.gov

However, studies on fluorinated compounds have sometimes revealed unexpected metabolic pathways. For instance, a fluoro-substituted δ-tocotrienol derivative, designed for increased stability, underwent an unforeseen and rapid enzymatic hydrolysis of its allylic C-F bonds when incubated with mouse liver microsomes. nih.gov

More typically, fluorinated analogues of other compounds, such as fentanyl, have been studied using pooled human hepatocytes to characterize their metabolic fate. nih.gov In a study of 4-fluoro-isobutyrylfentanyl, the compound was incubated with human hepatocytes for up to five hours. nih.gov The primary metabolic pathways identified were N-dealkylation (cleavage of the phenethyl group) and various mono-hydroxylations. nih.gov These in vitro findings generally show good correlation with in vivo results. nih.gov Such studies are essential for predicting the metabolic profile of new fluorinated derivatives like those of this compound.

| Compound | In Vitro System | Primary Metabolic Pathways Observed |

|---|---|---|

| 4-fluoro-isobutyrylfentanyl | Human Hepatocytes | N-dealkylation, Monohydroxylation (at ethyl linker and piperidine (B6355638) ring), Hydroxylation/Methoxylation (at phenyl ring). nih.gov |

Biotransformation Pathways and Identification of Metabolites (In Vitro)

Identifying the biotransformation pathways and major metabolites of a new chemical entity is fundamental to understanding its pharmacology and toxicology. Modern analytical techniques, particularly liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are pivotal in these investigations. nih.govuniroma1.it Untargeted data analysis allows for the detection and putative identification of a wide range of metabolites, including those that are not predicted. uniroma1.it

Studies on fluorinated fentanyl analogues provide a useful model for the potential biotransformation of this compound derivatives. In vitro experiments using mouse or human hepatocytes have successfully characterized the metabolic profiles of compounds like 4-fluoro-furanylfentanyl (4F-FUF) and 4-fluoro-isobutyrylfentanyl. nih.govnih.gov For 4F-FUF, twenty different metabolites were identified, with major biotransformations including N-dealkylation and the formation of a dihydrodiol derivative, which was the most abundant metabolite found. nih.govuniroma1.it For 4-fluoro-isobutyrylfentanyl, predominant metabolites resulted from N-dealkylation and hydroxylation at several positions. nih.gov The identification of these specific and abundant metabolites is crucial for developing analytical methods to detect biomarkers of intake in biological samples. nih.govnih.gov

| Analogue Compound | Major Biotransformation Pathway | Key Metabolites Identified |

|---|---|---|

| 4-fluoro-furanylfentanyl (4F-FUF) | Dihydrodiol formation, N-dealkylation | Dihydrodiol derivative, N-dealkylated dihydrodiol metabolite. nih.govuniroma1.it |

| 4-fluoro-isobutyrylfentanyl | N-dealkylation, Hydroxylation | Nor-metabolite, two monohydroxy metabolites, one hydroxymethoxy metabolite. nih.gov |

| Acetylfentanyl | Hydroxylation, Methoxylation | Hydroxymethoxy metabolite, monohydroxylated metabolite. nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Electronic and Structural Elucidation

Spectroscopic methods are pivotal in confirming the molecular structure and understanding the electronic landscape of (4-Fluoro-1H-indol-3-YL)methanol.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Fluorine and Proton Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are employed to gain detailed structural insights.

In the ¹H NMR spectrum, the protons on the indole (B1671886) ring and the methanol (B129727) group exhibit characteristic chemical shifts and coupling patterns. The presence of the fluorine atom at the C4 position introduces additional complexity and information through fluorine-proton (H-F) coupling. This coupling can be observed over two to five bonds (²JHF, ³JHF, ⁴JHF, and ⁵JHF), providing valuable information for assigning the proton signals on the aromatic ring. For instance, the proton at C5 would be expected to show a doublet of doublets due to coupling with the adjacent proton at C6 and a through-space or through-bond coupling with the fluorine at C4.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom is sensitive to its electronic environment. In this compound, the fluorine atom is attached to an aromatic ring, and its chemical shift would be indicative of this environment. Furthermore, heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the ¹H and ¹³C signals with the ¹⁹F signal, confirming the position of the fluorine atom and aiding in the complete assignment of the NMR spectra.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H1 (NH) | 8.1 - 8.3 | br s | - |

| H2 | 7.2 - 7.4 | t | J ≈ 2.5 |

| H5 | 6.8 - 7.0 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 5.0 |

| H6 | 7.0 - 7.2 | t | ³JHH ≈ 8.0 |

| H7 | 7.3 - 7.5 | d | ³JHH ≈ 8.0 |

| CH₂OH | 4.8 - 5.0 | d | J ≈ 2.5 |

| OH | 1.5 - 2.5 | t | J ≈ 6.0 |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. The expected monoisotopic mass of C₉H₈FNO is 165.05899 Da.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (-H₂O, 18 Da) from the molecular ion. The stability of the indole ring would lead to characteristic fragments corresponding to the fluorinated indole core. For instance, a prominent peak might be observed at m/z 134, corresponding to the [M-CH₂OH]⁺ fragment.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₉H₉FNO⁺ | 166.0668 | (Predicted) |

| [M+Na]⁺ | C₉H₈FNNaO⁺ | 188.0487 | (Predicted) |

| [M-H₂O]⁺ | C₉H₆FN⁺ | 147.0484 | (Predicted) |

Note: Predicted values are based on the elemental composition and common fragmentation patterns of similar molecules.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Effects of Fluorine

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS would be particularly useful for probing the electronic effect of the fluorine substituent on the indole ring.

The high electronegativity of fluorine is expected to withdraw electron density from the carbon atom to which it is attached (C4). This would result in a higher binding energy for the C 1s electrons of C4 compared to the other carbon atoms in the indole ring. The C 1s spectrum would, therefore, be a complex envelope of peaks corresponding to the different carbon environments (C-F, C-N, C-C, C-O). Deconvolution of this spectrum would allow for the identification and quantification of these different carbon species.

Similarly, the F 1s spectrum would show a characteristic peak at a binding energy typical for organofluorine compounds. The N 1s and O 1s spectra would provide information about the chemical state of the nitrogen in the indole ring and the oxygen in the hydroxyl group, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system possesses a conjugated π-system, which gives rise to characteristic absorption bands in the UV region. The introduction of a fluorine atom and a hydroxymethyl group can influence the position and intensity of these bands.

Typically, indole and its derivatives exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. The fluorine atom, being an auxochrome, can cause a small bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λₘₐₓ) depending on the position of substitution and its electronic effect (inductive vs. resonance). In the case of 4-fluoroindole (B1304775), a slight shift in the absorption maxima compared to indole is expected. The hydroxymethyl group at the C3 position is also expected to have a minor effect on the electronic transitions. The UV-Vis spectrum is a useful fingerprint for confirming the presence of the indole chromophore.

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| ¹Lₐ | ~280-290 | ~5,000 - 6,000 |

| ¹Lₑ | ~260-270 | ~6,000 - 7,000 |

Note: Expected values are based on data for indole and substituted indoles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. The most significant of these would be hydrogen bonding. The hydroxyl group (-OH) of the methanol substituent can act as a hydrogen bond donor, and the oxygen atom can act as a hydrogen bond acceptor. Similarly, the N-H group of the indole ring is a potent hydrogen bond donor. These groups can form hydrogen bonds with each other or with adjacent molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks.

In addition to classical hydrogen bonding, other weaker interactions can also play a role in the crystal packing. These include π-π stacking interactions between the aromatic indole rings and potentially C-H···π interactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluoroindole |

| Indole |

Co-crystallization with Biological Targets for Ligand-Protein Complex Analysis

Co-crystallization is a powerful technique used to elucidate the three-dimensional structure of a ligand-protein complex at atomic resolution. This method involves crystallizing a target protein in the presence of its ligand, in this case, a molecule like this compound. The resulting crystal, containing both protein and the bound ligand, is then analyzed using X-ray diffraction to determine the precise binding mode, orientation, and conformational changes that occur upon binding.

This information is invaluable for drug discovery and design, as it provides a detailed map of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. youtube.com For indole derivatives, which are known to interact with a wide range of biological targets, co-crystallization can reveal which residues are crucial for the interaction. youtube.com For instance, studies on indole prenyltransferases have utilized crystallization to understand how indole-containing substrates bind. nih.gov

While specific co-crystallization structures for this compound are not reported in the available literature, the technique remains a critical goal in the study of any bioactive indole derivative to confirm computational predictions and guide further optimization. youtube.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry offers a suite of tools to predict and analyze the properties of molecules like this compound, providing insights that complement experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For fluorinated indole derivatives, DFT calculations can predict optimized geometries, including bond lengths and angles, as well as electronic properties. dntb.gov.uaniscpr.res.in Studies on related molecules, such as (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)propenone and 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, have successfully used DFT to correlate theoretical data with experimental X-ray crystallography results. dntb.gov.uanih.gov

These calculations provide valuable information on the molecule's charge distribution, dipole moment, and the energies of its molecular orbitals, which are essential for predicting its reactivity and interaction with biological targets. bhu.ac.innih.gov For example, DFT can help understand how the electron-withdrawing nature of the fluorine atom at the C4-position influences the electronic properties of the indole ring system in this compound.

Table 1: Examples of DFT Applications in the Study of Indole Derivatives

| Compound/System | DFT Functional/Basis Set | Investigated Properties | Reference |

|---|---|---|---|

| (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)propenone | B3LYP/6-31+G(d,p) | Structural geometry, electronic properties, vibrational frequencies | dntb.gov.ua |

| Substituted Imidazole and Indole Derivatives | B3LYP/6-31G | Heats of formation, relative stability | niscpr.res.in |

| 1,5-methanoazocino[4,3-b]indole core | 631+g, 6311++g | Stable structure, quantum chemical parameters | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and photophysical properties. niscpr.res.inresearchgate.net

For a compound like this compound, FMO analysis, typically performed using data from DFT calculations, can predict its behavior in chemical reactions and its potential as a chromophore. worldscientific.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. researchgate.net The analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. The photophysical properties, such as absorption and fluorescence, of many indole derivatives have been successfully rationalized using FMO theory. beilstein-journals.orgnih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can explore its conformational landscape, revealing the most stable three-dimensional shapes the molecule can adopt in different environments, such as in solution or when bound to a protein.

When applied to a ligand-protein complex, MD simulations provide insights into the stability of the binding pose predicted by molecular docking. nih.gov These simulations can track the interactions between the ligand and the protein's active site over a set period, confirming the persistence of key hydrogen bonds or hydrophobic interactions. researchgate.netnih.gov For example, MD simulations have been used to study the unbinding pathways of indole derivatives from their targets and to assess the stability of indole-based ligands within the binding sites of serotonin (B10506) receptors. nih.govnih.gov

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. researchgate.netresearchgate.net The process involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity. nih.gov

Numerous studies have employed molecular docking to investigate the interaction of indole derivatives with various targets. nih.govsemanticscholar.orgnih.gov These studies have successfully predicted binding modes that were later confirmed by experimental data. For this compound, docking could be used to screen potential protein targets and to hypothesize its binding orientation, identifying key interactions that could be leveraged for the design of more potent analogs. The fluorine atom, for instance, can participate in specific interactions, including hydrogen bonds or favorable contacts with the protein backbone, which docking can help to identify. nih.gov

Table 2: Examples of Molecular Docking Studies with Indole Derivatives

| Indole Derivative Class | Biological Target | Key Findings from Docking | Reference(s) |

|---|---|---|---|

| Indole-based HIV-1 fusion inhibitors | Glycoprotein 41 (gp41) | Defined role of shape and contact surface area for binding in the hydrophobic pocket. | nih.govacs.org |

| Methoxy-substituted indole curcumin | GSK-3β, EGFR, Bcr-Abl | Strong binding at key active sites was predicted. | nih.gov |

| 5-Fluoro-1H-indole-2,3-dione derivatives | Interleukin-1 Receptor (IL-1R) | Identified hydrogen bonds and hydrophobic interactions crucial for binding. | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological) for a series of known active and inactive molecules. Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a predictive model. neliti.com Numerous QSAR studies have been successfully conducted on various classes of indole derivatives to predict their anticancer, anti-inflammatory, and antimicrobial activities. tandfonline.combenthamdirect.comresearchgate.netchula.ac.th

For this compound, a QSAR study would involve synthesizing and testing a series of related analogs with different substitutions on the indole ring and side chain. The resulting data would be used to build a model where descriptors, such as those encoding the properties of the fluorine atom, would help predict the biological activity of novel compounds in the series. daneshyari.com This approach is crucial for optimizing lead compounds and prioritizing synthetic efforts in drug discovery.

In Silico Prediction of Molecular Interactions and Physicochemical Descriptors

Predicted Physicochemical Descriptors

Computational tools are frequently employed to estimate a range of physicochemical properties that are crucial for determining a compound's behavior in a biological system. These descriptors are foundational to predicting a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental validation is the gold standard, in silico predictions provide a rapid and cost-effective initial assessment.

For this compound, key physicochemical descriptors have been computationally predicted. These parameters are vital for understanding its potential as a drug candidate or a functional chemical motif.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.16 g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.58 |

| Topological Polar Surface Area (TPSA) | 41.49 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Rotatable Bonds | 1 |

| Molar Refractivity | 43.85 cm³ |

These predicted values suggest that this compound possesses drug-like qualities according to established guidelines such as Lipinski's Rule of Five. The low molecular weight and moderate lipophilicity (logP) indicate a potential for good oral bioavailability. The number of hydrogen bond donors and acceptors, along with the polar surface area, are critical determinants of the molecule's solubility and ability to permeate biological membranes.

Molecular Interaction Predictions

Beyond its intrinsic properties, the way in which this compound interacts with biological macromolecules, such as proteins, is of paramount interest. Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein.

While specific docking studies on this compound are not extensively published, the structural motifs present in the molecule allow for informed predictions about its potential interactions. The indole ring, a common scaffold in many biologically active compounds, can participate in various non-covalent interactions, including:

Hydrogen Bonding: The N-H group of the indole ring and the hydroxyl group of the methanol substituent can act as hydrogen bond donors. The nitrogen atom in the indole ring and the oxygen of the hydroxyl group can serve as hydrogen bond acceptors.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.

Hydrophobic Interactions: The non-polar regions of the indole ring can form favorable hydrophobic interactions with non-polar amino acid side chains.

Halogen Bonding: The fluorine atom at the 4-position of the indole ring can potentially form halogen bonds, a type of non-covalent interaction that is gaining increasing recognition in drug design.

In silico studies on similar indole-containing molecules have demonstrated their ability to bind to a variety of protein targets, including kinases, G-protein coupled receptors, and enzymes such as cyclooxygenases. nih.govnih.gov These studies often reveal that the specific substitution pattern on the indole ring is a key determinant of binding affinity and selectivity. For instance, the fluorine atom in this compound could enhance binding affinity and modulate the electronic properties of the indole ring system, potentially influencing its interaction with target proteins. nih.gov

Predicted ADMET Properties

The prediction of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical component of in silico analysis. These predictions help to identify potential liabilities early in the drug discovery process.

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Yes |

| P-glycoprotein Substrate | No |

| CYP450 2D6 Inhibitor | Yes |

| Hepatotoxicity | Low Probability |

| AMES Mutagenicity | Low Probability |

The predicted high intestinal absorption and ability to cross the blood-brain barrier suggest that this compound could be suitable for oral administration and for targeting the central nervous system. The prediction that it is not a substrate for P-glycoprotein, an efflux pump that removes many drugs from cells, is also favorable. However, the predicted inhibition of Cytochrome P450 2D6, a major drug-metabolizing enzyme, indicates a potential for drug-drug interactions. The low predicted toxicity is a positive indicator of its potential safety profile. It is important to note that these are computational predictions and require experimental verification. nih.gov

Future Directions and Research Opportunities for 4 Fluoro 1h Indol 3 Yl Methanol

Development of Novel Catalytic Systems for Efficient Fluorinated Indole (B1671886) Methanol (B129727) Synthesis

The efficient and selective synthesis of (4-Fluoro-1H-indol-3-YL)methanol and its derivatives is a cornerstone for enabling its broader application. Future research will likely focus on the development of innovative catalytic systems that offer improved yields, reduced reaction times, and enhanced sustainability.

A promising avenue lies in the exploration of transition-metal-catalyzed C-H functionalization. acs.org This strategy allows for the direct introduction of the methanol group or its precursors onto the indole ring, bypassing the need for pre-functionalized starting materials. scispace.com Researchers are investigating the use of various transition metals, such as palladium, rhodium, and copper, in combination with rationally designed ligands to achieve high regio- and enantioselectivity. acs.orgmdpi.com For instance, recent advancements in palladium-catalyzed atroposelective C-H vinylation using chiral transient directing groups highlight the potential for precise control over the stereochemistry of indole derivatives. acs.org

Furthermore, the development of heterogeneous catalysts, such as metal nanoclusters, presents an opportunity for more sustainable and scalable synthetic processes. acs.org These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.org The design of novel photocatalytic systems that utilize visible light to drive the synthesis of fluorinated indoles is another exciting frontier, offering a greener alternative to traditional thermal methods. acs.org

| Catalyst System Type | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency and selectivity, direct functionalization. | Development of new ligands, exploration of different metals. |

| Heterogeneous Catalysis | Recyclability, scalability, reduced waste. | Synthesis of stable and active metal nanoclusters. |

| Photocatalysis | Use of renewable energy, mild reaction conditions. | Design of efficient visible-light-driven catalytic cycles. |

Exploration of Undiscovered Biological Targets and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.comnih.gov The introduction of a fluorine atom can modulate the biological activity of indole derivatives, making this compound an interesting candidate for biological screening. mdpi.com

Once a biological effect is identified, target deconvolution studies will be crucial to pinpoint the specific molecular target. This can involve a combination of approaches, including affinity chromatography, proteomics, and genetic methods. Understanding the precise mechanism of action will be essential for the rational design of more potent and selective derivatives. The ability of the indole scaffold to interact with multiple receptors makes it a versatile platform for drug discovery. mdpi.com

Applications in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. The unique properties of this compound make it a promising scaffold for the development of such probes. The fluorine atom can serve as a useful spectroscopic tag for ¹⁹F NMR studies, allowing for the non-invasive monitoring of the probe's distribution and binding within a biological system.

Furthermore, the methanol group can be readily modified to introduce other functionalities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of target proteins. For instance, indole derivatives have been successfully developed as fluorescent probes for the detection of specific ions and biomolecules. nih.gov The development of 3-fluorooxindoles from indoles has been suggested to be useful as probes for investigating enzymatic mechanisms. nih.gov

The design and synthesis of a library of probes based on the this compound core, each with a different reporter group, could provide a powerful toolkit for cell biologists and pharmacologists to investigate a wide range of biological questions.

Advanced Material Science Applications of Functionalized Indole Derivatives

The applications of indole derivatives extend beyond biology and into the realm of material science. mdpi.comresearchgate.net The electron-rich nature of the indole ring, coupled with the ability to tune its electronic properties through substitution, makes it an attractive building block for organic electronic materials. researchgate.net

Future research could explore the synthesis of polymers and small molecules incorporating the this compound motif for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can enhance the stability and performance of these materials by modulating their energy levels and intermolecular interactions.

Furthermore, the ability to functionalize the methanol group opens up possibilities for creating self-assembling materials and functional surfaces. For example, attaching long alkyl chains could lead to the formation of liquid crystalline phases, while the introduction of specific recognition elements could enable the creation of sensors for various analytes. The inherent fluorescence properties of some indole derivatives also make them candidates for the development of novel optical materials. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogues

The vast chemical space surrounding the this compound scaffold presents both an opportunity and a challenge for the design of new analogues with improved properties. Artificial intelligence (AI) and machine learning (ML) are poised to play a transformative role in accelerating this process. researchgate.netcsu.edu.auirma-international.org

By training ML models on existing data sets of indole derivatives and their biological activities or material properties, it is possible to develop predictive models that can identify promising new candidates for synthesis. researchgate.net These models can learn complex structure-activity relationships (SAR) and structure-property relationships (SPR) that may not be apparent to human researchers.

Generative AI models can even be used to design novel molecular structures from scratch, optimized for specific target properties. This in silico design process can significantly reduce the time and resources required for experimental screening. The integration of AI and ML into the research pipeline for this compound has the potential to revolutionize the discovery of new drugs, probes, and materials based on this versatile chemical scaffold. csu.edu.auresearchgate.net

| AI/ML Application | Potential Impact |

| Predictive Modeling | Identification of analogues with enhanced biological activity or material properties. |

| Generative Design | De novo design of novel molecules with optimized characteristics. |

| Process Optimization | Optimization of synthetic routes for improved efficiency and sustainability. |

Q & A

Q. What are the established synthetic routes for (4-Fluoro-1H-indol-3-YL)methanol?

The synthesis typically involves three steps:

- Vilsmeier-Haack formylation : 4-Fluoro-1H-indole reacts with POCl₃ and DMF to yield 4-fluoro-1H-indole-3-carbaldehyde .

- Benzylation : The aldehyde intermediate undergoes alkylation with a benzyl halide (e.g., 3-chlorobenzylbromide) using NaH in DMF .

- Reduction : The resulting aldehyde is reduced to the alcohol using NaBH₄ in methanol, achieving ~41% yield over three steps . Key characterization: ¹H/¹³C/¹⁹F NMR and HR-ESI-MS confirm structure and purity (e.g., δ −122.62 ppm for ¹⁹F in DMSO-d₆) .

Q. How is the regiochemistry of fluorination verified in this compound?

- ¹⁹F NMR : A distinct quartet at δ −122.62 ppm (J = 5.27 Hz) confirms fluorine at the 4-position .

- NOESY/ROESY : Spatial correlations between H-2 (indole) and the fluorine-substituted aromatic proton (H-5) can validate regiochemistry .

- X-ray crystallography : Resolves atomic positions, though no crystal data is reported for this specific compound in the evidence .

Q. What stability considerations are critical for handling this compound?

- Light and moisture sensitivity : Store under inert atmosphere (N₂/Ar) at −20°C due to potential oxidation of the alcohol group.

- pH stability : Avoid strong acids/bases to prevent defluorination or indole ring degradation .

Advanced Research Questions

Q. How can researchers optimize the reduction step (NaBH₄) to improve yields?

- Solvent selection : Methanol is standard, but THF/water mixtures may enhance solubility of intermediates.

- Stoichiometry : A 3.2:1 molar ratio of NaBH₄ to aldehyde minimizes side reactions (e.g., over-reduction) .

- Temperature control : Slow addition at 0°C reduces exothermic side reactions.

Q. How to resolve contradictions in NMR data for fluorinated indoles?

- Deuterated solvent effects : DMSO-d₆ vs. CDCl₃ can shift ¹H/¹⁹F signals; cross-reference with literature (e.g., δ 4.93 ppm for –CH₂OH in DMSO-d₆ ).

- Impurity analysis : Use HSQC/HMBC to distinguish coupling artifacts from genuine peaks. For example, a singlet at δ 7.45 ppm (H-2 indole) should not split unless contaminated .